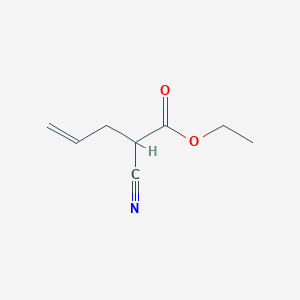![molecular formula C9H10N2O3 B2364210 Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate CAS No. 2377035-70-4](/img/structure/B2364210.png)
Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate, also known as DPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. DPP exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
Applications De Recherche Scientifique
Antioxidant and Anti-Inflammatory Properties
Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate derivatives show potential in antioxidant and anti-inflammatory applications. A study synthesized new derivatives of 1,3-dimethylxanthine with pyrazole at position 8 and found substantial effects on free radical oxidation processes. These substances exhibited high activity in inhibiting lipid peroxidation, surpassing even some reference compounds like Trolox. Their potential for further synthetic and pharmacological studies is notable, especially for compounds with phenylalyl radical in the 7 positions of their molecules (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Synthesis and Structural Studies
Research on methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates has been conducted, focusing on the synthesis of these compounds from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. The study involved semiempirical calculations to understand the favored geometry of these compounds, which can be valuable for understanding their properties and potential applications (Verdecia et al., 1996).
Anticancer Activity
Newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives, synthesized using methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate derivatives, were evaluated for their anticancer activities. These compounds showed significant in vitro biological activity against liver HEPG2 cancer cell lines, indicating their potential as anticancer agents (Ouf, Amr, & Sakran, 2014).
Antimicrobial Activities
Derivatives of pyrazolo[3,4-d]pyridazin, which could be related to the core structure of methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate, have been studied for their antimicrobial activities. These compounds demonstrated high antimicrobial activities against various Gram-negative, Gram-positive bacteria, and fungi, highlighting their potential in developing new antimicrobial agents (Akbas & Berber, 2005).
Mécanisme D'action
Target of Action
The primary target of Methyl 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylate is currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies will hopefully shed light on this aspect.
Result of Action
The molecular and cellular effects of Methyl 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylate’s action are currently unknown . Understanding these effects is essential for predicting the compound’s potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-13-9(12)8-4-6-5-14-3-2-7(6)10-11-8/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAXPWJKYUZNGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C2CCOCC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2364127.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)
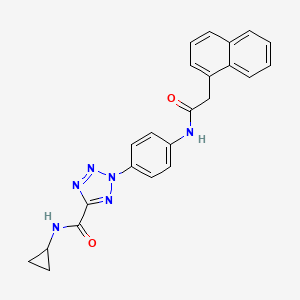

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)

![3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2364136.png)
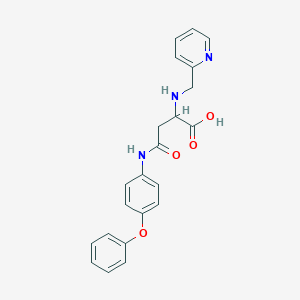
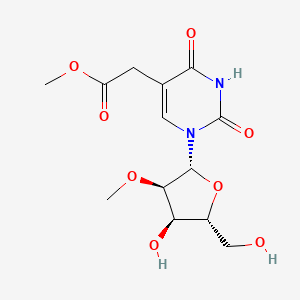

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)
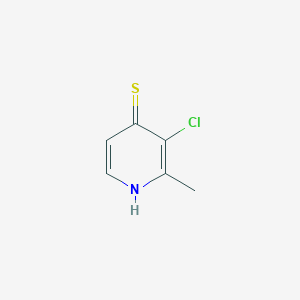
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)
